(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is a chiral organometallic compound that features a ferrocene moiety. Ferrocene, a compound consisting of two cyclopentadienyl rings bound to a central iron atom, is known for its stability and unique redox properties. The presence of the chiral amine and tartrate components in this compound makes it an interesting subject for research in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate typically involves the following steps:
Preparation of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine: This can be achieved by the reaction of ferrocene with (S)-(+)-N,N-dimethyl-1-aminoethanol in the presence of a suitable dehydrating agent such as thionyl chloride.
Formation of (L)-tartrate salt: The resulting (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine is then reacted with (L)-tartaric acid to form the tartrate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate can undergo various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ferrocenium ion.
Reduction: Formation of reduced ferrocene derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate has several applications in scientific research:
Asymmetric Synthesis: Used as a chiral auxiliary or ligand in asymmetric synthesis to induce chirality in the products.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Material Science: Utilized in the development of novel materials with unique electronic and redox properties.
Mechanism of Action
The mechanism of action of (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate involves its interaction with molecular targets through its chiral amine and ferrocene moieties. The ferrocene unit can undergo redox reactions, while the chiral amine can interact with various substrates, facilitating asymmetric transformations. The tartrate component helps in stabilizing the compound and enhancing its solubility.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-ferrocenylethylamine: Lacks the chiral tartrate component.
Ferrocenylmethylamine: Similar structure but different substituents on the amine group.
Ferrocenylamine: Contains a primary amine instead of a dimethylated amine.
Uniqueness
(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is unique due to its combination of chirality, redox-active ferrocene, and the stabilizing tartrate component. This makes it particularly valuable in asymmetric synthesis and catalysis, where both chirality and redox properties are crucial.
Properties
InChI |
InChI=1S/C9H14N.C5H5.C4H6O6.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;5-1(3(7)8)2(6)4(9)10;/h4-8H,1-3H3;1-5H;1-2,5-6H,(H,7,8)(H,9,10);/t8-;;1-,2-;/m0.1./s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYRQQQXHUBHIN-QTELFQQISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.C(C(C(=O)O)O)(C(=O)O)O.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FeNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.